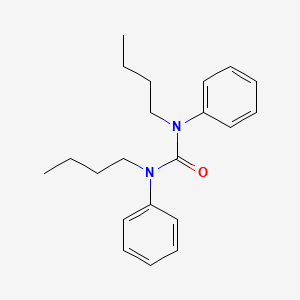

N,N'-Dibutyl-N,N'-diphenylurea

Description

Structure

3D Structure

Properties

CAS No. |

85209-46-7 |

|---|---|

Molecular Formula |

C21H28N2O |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

1,3-dibutyl-1,3-diphenylurea |

InChI |

InChI=1S/C21H28N2O/c1-3-5-17-22(19-13-9-7-10-14-19)21(24)23(18-6-4-2)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |

InChI Key |

QHSSRYJYHCZJQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)N(CCCC)C2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization of Urea Derivatives in Contemporary Chemical Research

Urea (B33335) derivatives represent a significant and versatile class of organic compounds that have garnered substantial attention in modern chemical research. Their importance stems from their wide-ranging applications across various industries, including pharmaceuticals, polymers, dyes, and agriculture. The core urea structure, with its capacity for hydrogen bonding, serves as a valuable scaffold for creating novel molecules with diverse biological activities.

In the realm of medicinal chemistry, substituted ureas are recognized for a broad spectrum of biological effects, such as herbicidal, antimicrobial, antiviral, and anticancer properties. Their ability to form stable hydrogen bonds with protein targets is a key factor in their use for modulating drug potency and selectivity. In materials science, urea derivatives are fundamental building blocks for synthesizing polymers and resins. For instance, urea-formaldehyde resins are crucial in the production of plywood and particleboard. Furthermore, the unique structure of urea derivatives makes them suitable for applications in supramolecular chemistry, where they can act as building blocks for self-assembling systems and as catalysts. The continuous exploration of urea derivatives is an active area of research, promising potential breakthroughs in various scientific fields.

Significance of N,n Dibutyl N,n Diphenylurea Within the Scope of Substituted Ureas

N,N'-Dibutyl-N,N'-diphenylurea, a symmetrically substituted diphenylurea compound, holds specific importance within the broader class of substituted ureas. Its structure, featuring both alkyl (butyl) and aryl (phenyl) groups attached to the urea (B33335) nitrogen atoms, imparts a unique combination of properties. This particular substitution pattern influences its solubility, stability, and reactivity, distinguishing it from other urea derivatives.

While many substituted ureas have been investigated for their biological activities, the research on this compound is more specialized. Symmetrically substituted diphenyl ureas, as a group, have been utilized as deterrents or moderants in smokeless powders, with the term "Centralite" being historically applied to these compounds. The alkyl and aryl substituents contribute to their thermal and oxidative stability. The study of such compounds contributes to the understanding of structure-activity relationships within the vast family of urea derivatives, providing insights for the design of new materials and functional molecules.

Below is a table detailing some of the computed properties of this compound.

| Property | Value |

| Molecular Formula | C21H28N2O |

| Molecular Weight | 324.5 g/mol |

| XLogP3 | 5.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 8 |

| Exact Mass | 324.220163521 Da |

| Topological Polar Surface Area | 23.6 Ų |

| Heavy Atom Count | 24 |

| Data sourced from PubChem. |

Historical Development and Evolution of Research on Diphenylurea Compounds

The study of diphenylurea compounds has a rich history, dating back to early investigations into the stabilization of materials and the synthesis of new organic molecules. In the 19th century, urea (B33335) itself was used to stabilize celluloid. This led to the exploration of substituted ureas to enhance stability while minimizing undesirable reactions.

A significant development came in the early 20th century with the use of symmetrically substituted diphenyl ureas as deterrents in smokeless powder. This application spurred further research into compounds like ethyl centralite (1,3-diethyl-1,3-diphenylurea) and methyl centralite (1,3-dimethyl-1,3-diphenylurea), which became known as "Centralites."

In the mid-20th century, the discovery of the cytokinin activity of 1,3-diphenylurea (B7728601) (DPU) in plant science opened a new avenue of research. It was identified as a compound that could induce flower development, leading to the investigation of other phenylurea-type cytokinins.

More recently, research on diphenylurea compounds has expanded into supramolecular chemistry and materials science. The ability of the urea group to form strong and directional hydrogen bonds has been exploited in the design of self-assembling structures and functional materials. The synthesis of various N,N'-diphenylurea derivatives continues to be an active area of research for applications in medicinal chemistry, with some compounds showing potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).

Current Research Landscape and Emerging Trends in N,n Dibutyl N,n Diphenylurea Studies

Non-Phosgene Synthesis Routes for Symmetric and Asymmetric Urea Derivatives

The development of phosgene-free synthetic routes is a cornerstone of modern green chemistry. Traditional methods for urea synthesis often rely on highly toxic phosgene (B1210022) or isocyanates, posing significant safety and environmental risks. Consequently, research has intensified to find safer and more efficient alternatives, focusing on readily available and less hazardous starting materials.

Carbon Dioxide Utilization as a Carbonyl Source in Urea Synthesis

Carbon dioxide (CO2) stands out as an ideal C1 building block for urea synthesis due to its abundance, non-toxic nature, and renewability. Its utilization helps reduce atmospheric CO2 levels while providing a direct route to valuable chemicals. The synthesis of urea derivatives from CO2 and amines is a prominent example of carbon capture and utilization.

This approach can be adapted for both symmetrical and unsymmetrical ureas. For the synthesis of this compound, the theoretical pathway would involve the direct carboxylation of N-butylaniline. However, the high thermodynamic stability of CO2 presents a significant hurdle, often necessitating catalysts or harsh reaction conditions to proceed efficiently.

Key research findings in this area include:

Direct Synthesis from Amines: Studies have shown that primary aliphatic amines can react with CO2 to produce urea derivatives, often without the need for a catalyst or solvent, by forming an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate that subsequently dehydrates.

Use of Dehydrating Agents: To overcome the thermodynamic barrier, dehydrating agents can be employed. However, this generates stoichiometric waste.

Activation via Silylation: A more advanced strategy involves the use of disilylamines. The reaction of silylated amines with CO2 proceeds more readily as the formation of stable hexamethyldisiloxane (B120664) as a byproduct drives the reaction forward, eliminating the need for external dehydrating agents or bases. This approach has been successfully catalyzed by oxovanadium(V) compounds under ambient CO2 pressure.

A metal-free method has also been developed for synthesizing diverse ureas from amines and atmospheric CO2 at room temperature, showcasing high efficiency and broad substrate applicability.

Reactions Involving Amines and Urea Precursors

Beyond CO2, several other non-phosgene carbonyl sources serve as effective precursors for urea synthesis. These methods avoid the direct handling of toxic gas and offer alternative reaction pathways.

N,N′-Carbonyldiimidazole (CDI): CDI is a stable, crystalline solid and a widely used, safer substitute for phosgene. The synthesis proceeds by reacting an amine with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine. For a tetrasubstituted urea like this compound, this would involve the reaction of N-butylaniline with CDI.

Urea as a Precursor (Transamidation): Urea itself can be used as a starting material to synthesize other ureas through a transamidation reaction with an amine. This method is particularly useful for preparing compounds like monomethylurea from methylamine (B109427) and urea.

Organic Carbonates: Dialkyl or diaryl carbonates, such as ethylene carbonate, can react with amines to produce substituted ureas. Calcium oxide (CaO) has proven to be an efficient solid catalyst for the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines under mild conditions.

In Situ Isocyanate Formation: Isocyanates can be generated in situ from safer starting materials, avoiding their direct use. The Hofmann, Curtius, or Lossen rearrangements of amides, acyl azides, or hydroxamic acids, respectively, produce isocyanate intermediates that can be trapped by amines to form ureas. Another method involves the reaction of primary amines with potassium cyanate (B1221674) in an acidic aqueous solution.

Alkyl- and Aryl-Substituted Urea Formation Strategies

The synthesis of this compound, a fully substituted, unsymmetrical urea, requires specific strategies to control the introduction of four distinct substituents onto the urea core.

Palladium-Catalyzed C–N Cross-Coupling: A powerful method for synthesizing unsymmetrical N,N′-diarylureas involves the Pd-catalyzed arylation of ureas. This strategy allows for the sequential introduction of aryl groups onto the urea nitrogen atoms. A potential route to the target compound could involve the arylation of N,N'-dibutylurea.

Reaction of Secondary Amines: The most direct conceptual route is the reaction of the corresponding secondary amine, N-butylaniline, with a suitable carbonyl source. However, secondary amines are often less reactive than primary amines.

Acetoacetanilides as Masked Isocyanates: A practical method for preparing unsymmetrically substituted aryl ureas involves the reaction of acetoacetanilides with various amines. The acetoacetanilide (B1666496) acts as a masked reagent, liberating a reactive isocyanate in situ, which then couples with an amine. This method has been shown to be efficient for a range of primary and secondary amines, with purification often achievable by simple recrystallization.

Catalytic Approaches in the Synthesis of this compound

Catalysis is pivotal in developing efficient and selective urea syntheses, enabling reactions under milder conditions and with higher atom economy. Both heterogeneous and homogeneous catalysts have been extensively studied for urea formation.

Heterogeneous Catalysis for Urea Formation (e.g., Cu-Fe/ZrO2 systems for related compounds)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability.

A notable example is the Cu-Fe/ZrO2 catalyst used for the synthesis of N,N'-diphenylurea (DPU) from aniline (B41778) and CO2.

Reaction Conditions: Optimal conditions for DPU synthesis were found to be a reaction temperature of 160°C, an initial CO2 pressure of 1 MPa, and a reaction time of 7 hours in acetonitrile (B52724) as a solvent. Under these conditions, an aniline conversion of 5.5% and a DPU yield of 5.3% with 96.9% selectivity were achieved.

Catalytic Mechanism: The effectiveness of the Cu-Fe/ZrO2 catalyst is attributed to the presence of three distinct active sites on its surface: a metallic site (Cu), a Lewis acidic site (Zrn+), and a Lewis basic site (Zr-O-). The cooperative action of these sites is believed to facilitate the synthesis of diphenyl urea.

Deactivation: The catalyst showed deactivation after four cycles, which was attributed to the loss of the active copper species.

While this specific system was optimized for DPU from a primary amine, the principles of multifunctional catalysis could be applied to develop catalysts for the more challenging synthesis from secondary amines like N-butylaniline.

Other relevant heterogeneous systems include:

Palladium on Alumina (B75360): Palladium nanoaggregates stabilized on an alumina matrix ([Pd/Al2O3]) have been developed for the dehydrogenative condensation of N,N′-disubstituted ureas with 1,2-diols to form imidazolones.

Calcium Oxide (CaO): As mentioned previously, CaO is an effective and recyclable solid base catalyst for producing N,N'-disubstituted ureas from ethylene carbonate and primary amines.

Table 1: Heterogeneous Catalysis for Urea Synthesis (Related Compounds)

| Catalyst | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| Cu-Fe/ZrO2 | Aniline, CO2 | N,N'-Diphenylurea | Achieved 96.9% selectivity; mechanism involves cooperative catalysis of three active sites. | |

| [Pd/Al2O3] | N,N'-Disubstituted ureas, 1,2-Diols | Imidazolones | Efficient and reusable catalyst for acceptorless dehydrogenative condensation. | |

| CaO | Ethylene Carbonate, Butylamine | N,N'-Dibutylurea | Excellent solid base catalyst for synthesis under mild conditions. |

Homogeneous Catalysis for Urea Synthesis (e.g., Oxovanadium(V)-catalyzed routes for ureas)

Homogeneous catalysts often exhibit high activity and selectivity under mild conditions. Recent advancements have focused on developing catalysts that can activate stable molecules like CO2.

Oxovanadium(V)-catalyzed routes represent a significant breakthrough for urea synthesis from amines and CO2, particularly under ambient pressure.

Catalyst System: Commercially available and easy-to-handle oxovanadium compounds, such as NH4VO3 and VO(OiPr)3, have been shown to be efficient catalysts.

Substrate Scope: The system demonstrates a broad substrate scope, effectively catalyzing the reaction for various disilylamines to produce symmetric ureas, and can also be applied to the synthesis of unsymmetrical ureas. The use of disilylamines as substrates circumvents the formation of water, which can deactivate the catalyst.

Reaction Conditions: The reaction is typically carried out at 120°C under a CO2 balloon (ambient pressure) in a solvent like N,N-Dimethylacetamide (DMA), without the need for any additives like dehydrating reagents or bases.

Proposed Mechanism: The catalytic cycle is thought to begin with the reaction of the oxovanadium(V) catalyst with the disilylamine to form a vanadium-silylamide intermediate. CO2 then inserts into the V-N bond, and subsequent reaction with another amine molecule yields the final urea product.

This catalytic system's scalability has been demonstrated through successful gram-scale reactions, highlighting its practical utility.

Table 2: Homogeneous Catalysis for Urea Synthesis (Related Compounds)

| Catalyst | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| NH4VO3 | Disilylamines, CO2 | Symmetrical & Unsymmetrical Ureas | Effective under ambient CO2 pressure; no additives required; scalable. | |

| Pincer-supported Iron Complex | Methanol, Primary Amines | Symmetrical Ureas | Dehydrogenative coupling pathway with H2 as the only byproduct. | |

| Selenium Compounds (e.g., SeO2) | Amines, CO/O2 | N,N'-Disubstituted Ureas | Enables transformation of less reactive aromatic amines. |

Advanced Synthetic Strategies and Functionalization

The core structure of N,N'-diphenylurea is a valuable scaffold for developing derivatives with specific functional properties. Targeted syntheses are employed to create novel molecules for various applications, including as potential therapeutic agents.

One area of active research is the synthesis of N,N'-diphenylurea derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. In this context, a series of novel compounds incorporating both N,N-diphenylurea and triazole structures have been designed and synthesized. These targeted syntheses confirmed the potential of the diphenylurea framework for molecular-level activity. For example, one such derivative, compound 3g from the study, demonstrated notable efficacy with an IC50 value of 1.73 ± 0.97 μM in enzymatic activity experiments. Other derivatives, such as N-methyl-N',N'-diphenylurea, have also been synthesized through specific pathways involving the reaction of diphenylamine (B1679370) and methyl isocyanate. The development of these derivatives showcases how the foundational urea structure can be functionalized to interact with biological targets.

Isotopic labeling is a critical technique used to trace the metabolic pathways of compounds and in medical imaging techniques like Positron Emission Tomography (PET). For urea-based compounds, particularly diphenylureas, methods for incorporating carbon isotopes, such as carbon-11 (B1219553) (¹¹C), have been developed. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it suitable for PET imaging.

A significant methodology for this purpose is the rhodium-promoted carbonylation for the synthesis of ¹¹C-labelled N,N'-diphenylurea. This reaction uses phenyl azide (B81097) and [¹¹C]carbon monoxide ([¹¹C]CO) as the source of the labeled carbonyl group. The synthesis is conducted in the presence of a 1,2-bis(diphenylphosphino)ethane-bound Rh(I) complex and aniline at elevated temperature and pressure. This approach has been shown to be highly efficient, proceeding via a [¹¹C]isocyanate intermediate to yield the final labeled product. A more general method for carbon isotope labeling of various linear urea derivatives involves a Staudinger aza-Wittig sequence using isotopically labeled carbon dioxide.

Table 2: Summary of ¹¹C-Labeling of N,N'-diphenylurea

| Labeling Method | Precursors | Catalyst/Promoter | Reaction Temperature | Reaction Pressure | Key Outcome | Source |

|---|---|---|---|---|---|---|

| Rhodium-promoted Carbonylation | Phenyl azide, [¹¹C]Carbon Monoxide, Aniline | 1,2-bis(diphenylphosphino)ethane-bound Rh(I) complex | 120 °C | 35 MPa | Achieved 82% trapping efficiency and 82% conversion yield. | |

| Staudinger aza-Wittig Sequence | Azide, Phosphine (B1218219), [¹¹C/¹³/¹⁴C]Carbon Dioxide, Amine | Not specified | Not specified | Not specified | A general approach providing access to all aliphatic/aromatic urea combinations. |

Process intensification (PI) refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. In urea synthesis, PI aims to improve reaction efficiency, reduce plant size, and lower energy consumption compared to conventional methods.

Several PI techniques are being investigated for urea synthesis. One simple yet effective technique involves combining a continuous flow of nitrogen gas during the reaction with vacuum evaporation afterward. This approach was used in the synthesis of N,N'-diphenylurea from urea and aniline to help drive the reaction to completion, achieving a yield of 99.1%.

More advanced PI technologies include the use of microreactors and membrane separation. Microreactor technology offers high surface-area-to-volume ratios, leading to enhanced heat and mass transfer, which can improve process efficiency. Spinning cone reactors, which use centrifugal force to create thin, mixed reactant films, can increase reactivity and reduce residence times. The use of supercritical carbon dioxide is another strategy to achieve homogeneity and higher reaction rates. Furthermore, membrane pervaporation units are being proposed as a sustainable design innovation to handle utility consumption, particularly in post-synthesis separation sections. These techniques represent a shift towards more efficient and sustainable production methods for urea and its derivatives.

Elucidation of Reaction Mechanisms in Catalytic Urea Synthesis

The formation of ureas, including this compound, can proceed through several catalytic pathways. The classical and most common approach involves the use of phosgene or its safer equivalents.

Role of Intermediates in Catalytic Cycles (e.g., isocyanate formation for related compounds)

A key intermediate in many urea synthesis reactions is the isocyanate. The general mechanism involves the reaction of an amine with a phosgene equivalent to form an isocyanate intermediate. This highly reactive species then readily reacts with a second amine to yield the final urea product. For the synthesis of an unsymmetrical urea like this compound, this would involve the reaction of either N,N-diphenylamine with butyl isocyanate or N,N-dibutylamine with phenyl isocyanate.

Alternative, more environmentally friendly methods for generating isocyanate intermediates have been developed, avoiding the use of hazardous phosgene. These include the use of carbonates, N,N'-carbonyldiimidazole, and rearrangements such as the Curtius, Lossen, and Hofmann rearrangements. For instance, a metal-free approach utilizes carbon dioxide and an arylamine in the presence of a dehydrating agent to generate an aryl isocyanate intermediate, which can then be trapped by an amine to form an unsymmetrical urea. Another method involves the coupling of amides and amines using a hypervalent iodine reagent, which proceeds through a Hofmann rearrangement to form an isocyanate intermediate.

However, not all catalytic systems for urea synthesis proceed through an isocyanate intermediate. For example, studies on the oxovanadium(V)-catalyzed synthesis of unsymmetrical ureas from disilylamines and carbon dioxide suggest that an isocyanate might not be generated in that particular catalytic cycle.

Nucleophilic Substitution and Addition-Elimination Pathways

The formation of the C-N bond in urea synthesis is a critical step that often involves nucleophilic attack. In the context of isocyanate chemistry, the reaction proceeds via nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group.

In broader terms, nucleophilic substitution reactions are fundamental to the synthesis of many organic compounds, including amines which are precursors to ureas. The synthesis of ureas can be viewed as a type of nucleophilic substitution at a carbonyl carbon. For instance, in the reaction of an amine with phosgene, the amine acts as a nucleophile attacking the carbonyl carbon of phosgene, leading to the displacement of a chloride ion.

Some modern synthetic methods for unsymmetrical ureas employ a concerted nucleophilic aromatic substitution (SNAr) mechanism, which avoids the formation of high-energy intermediates. In other cases, the urea anion itself can act as a nucleophilic reagent in oxidative nucleophilic substitution of hydrogen. The reaction of amines with isocyanates to form ureas is a well-characterized nucleophilic substitution reaction.

Thermodynamic and Kinetic Considerations in this compound Formation

Equilibrium Constants and Rate Determinations for Related Urea Reactions

Kinetic studies of related urea syntheses have been performed. For example, a new rate expression model for urea synthesis from ammonia (B1221849) and CO2 was developed based on mass action relations and thermodynamic models, allowing for the refinement of kinetic parameters like activation energies and Arrhenius constants. In the context of the reversible reaction of amines with carbon dioxide to form carbamates, which can reduce amine reactivity, kinetic investigations can provide information on the degree of this "protection".

| Reaction | Temperature (°C) | Pressure (bar) | Key Findings | Reference |

| Industrial Urea Synthesis | 150-200 | 150-250 | Reaction is spontaneous (negative ΔG) but equilibrium is sensitive to conditions. | |

| Urea Synthesis from NH3 & CO2 | 184 | 160 | A rate expression model was developed to optimize kinetic parameters. | |

| Ammonium Carbamate to Urea | >160 | Elevated | Rate of formation increases rapidly at higher temperatures. |

Energy Profiles and Transition State Analysis

Computational studies have been employed to understand the energy profiles and transition states in urea synthesis. For the electrochemical synthesis of urea, density functional theory (DFT) calculations have been used to map out the free energy diagrams and identify reaction pathways. These studies help in understanding the C-N coupling mechanism and the structure of transition states.

For the hydrolysis of urea, another relevant reaction, computational studies have identified different reaction pathways and their corresponding free energy barriers. For instance, in the base-catalyzed urea-formaldehyde condensation, a potential energy barrier of 59.6 kJ/mol was predicted for the rate-determining step. Theoretical studies on the electrochemical coreduction of CO2 and NOx to urea have also been conducted to unveil the reaction mechanism and the effects of the electric field and electrode potential on intermediates and transition states.

Cooperative Catalysis and Multi-Component Reaction Mechanisms in Urea Synthesis

Cooperative catalysis, where multiple catalytic species work in concert, can significantly enhance the efficiency of urea synthesis. In the electrocatalytic reduction of N2 and CO2 to urea, the cooperative action of active sites on a catalyst surface can facilitate the C-N coupling. Multi-heterointerface catalysts can also promote direct C-N coupling by optimizing the adsorption and desorption of intermediates.

Multi-component reactions (MCRs) offer an efficient route to complex molecules like ureas and their derivatives in a single step from three or more reactants. The Biginelli reaction is a classic example of a urea-based MCR for the synthesis of dihydropyrimidinones. Mechanistic studies of the Biginelli reaction have revealed that it can be a urea-catalyzed multicomponent reaction, where a second molecule of urea facilitates several steps of the reaction pathway. The development of MCRs is driven by the principles of atom economy and the desire for more sustainable synthetic methods.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. While specific DFT studies on this compound are not prevalent in the literature, extensive research on analogous diaryl ureas offers a solid foundation for understanding its electronic properties.

Studies on simpler N,N'-diphenylurea derivatives using DFT reveal how substituents influence the electronic landscape. These calculations typically focus on optimizing the molecular geometry and determining key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, it is expected that the HOMO would be localized primarily on the electron-rich phenyl rings and the nitrogen atoms, while the LUMO would be centered on the phenyl rings and the carbonyl group. The presence of electron-donating butyl groups would likely raise the energy of the HOMO compared to unsubstituted N,N'-diphenylurea, potentially narrowing the HOMO-LUMO gap and increasing reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of a Related Diaryl Urea (Data based on analogous compounds to illustrate typical values)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

This interactive table presents illustrative data for a generic N,N'-diaryl urea, as specific data for this compound is not available in published literature. The values are representative of what would be expected from a DFT calculation.

Hydrogen bonding is a critical non-covalent interaction that dictates the structure and function of many urea-containing systems. mdpi.com N,N'-disubstituted ureas, which contain N-H protons, are effective hydrogen bond donors and acceptors, often forming predictable self-assembled structures like the "urea tape" motif. acs.orgnih.gov

However, This compound is a tetrasubstituted urea, meaning all hydrogen atoms on the nitrogen atoms have been replaced by butyl and phenyl groups. Consequently, it cannot act as a hydrogen bond donor . Its interaction via hydrogen bonding is limited to its capacity as a hydrogen bond acceptor , utilizing the lone pairs of electrons on the carbonyl oxygen atom. mdpi.com

Computational studies on trisubstituted and tetrasubstituted ureas confirm that the carbonyl oxygen is a potent hydrogen bond acceptor site. mdpi.comrsc.org Theoretical analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) can quantify the strength of these interactions with potential hydrogen bond donors. It is expected that this compound would form hydrogen bonds with protic solvents or other donor molecules, an interaction that would be crucial to its solubility and behavior in biological or chemical systems. The steric bulk of the four substituents would, however, influence the accessibility of the carbonyl oxygen.

Molecular Modeling and Simulation of this compound Systems

Molecular modeling and simulations extend quantum calculations to study the dynamic behavior of molecules and predict their conformational landscapes and bulk properties.

The three-dimensional structure of this compound is complex due to the rotational freedom around several single bonds, particularly the C-N bonds of the urea core and the N-C bonds of the substituents. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule.

For N,N'-diaryl ureas, the orientation of the aryl groups relative to the urea plane (cis or trans) is a key conformational feature. Studies on N,N'-dimethyl-N,N'-diphenylurea show a dynamic behavior in solution, with fluctuations between cis-cis and cis-trans conformations. In this compound, the significant steric hindrance from the bulky butyl and phenyl groups is expected to create high rotational barriers and favor specific, well-defined low-energy conformations. Computational methods can map the potential energy surface by systematically rotating key dihedral angles to identify these stable conformers and the energy barriers between them. uclan.ac.uk

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in different environments (e.g., in various solvents) over time. utwente.nl An MD simulation would reveal how the butyl chains and phenyl rings move and interact with their surroundings, providing a more realistic picture of the molecule's behavior than static models.

Computational models are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, such calculations would predict distinct signals for the butyl chain protons and carbons, as well as for the aromatic protons and carbons of the phenyl rings. Comparing these predicted spectra with experimental data can help confirm the molecule's structure and major conformation in solution.

Vibrational Spectroscopy (IR & Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies can be correlated with experimental peaks in Infrared (IR) and Raman spectra. The most characteristic vibration for this compound would be the C=O (carbonyl) stretching mode, which is highly sensitive to the electronic and steric environment. For similar diaryl ureas, this peak is typically observed in the 1630-1660 cm⁻¹ range.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nii.ac.jp The calculations can identify the electronic transitions (e.g., π → π* transitions within the phenyl rings) responsible for the absorption bands. For this compound, strong absorptions in the UV region are expected due to the aromatic systems.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Based on general values for related urea compounds)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O | Stretch | 1640 - 1670 |

| C-N | Asymmetric Stretch | 1420 - 1460 |

| Phenyl C=C | Ring Stretch | 1580 - 1610 |

| Butyl C-H | Stretch | 2870 - 2960 |

This table provides expected ranges for the key vibrational modes of this compound based on data from analogous compounds.

Computational Insights into Reaction Mechanisms and Catalysis

While specific catalytic applications of this compound are not documented, computational studies can provide insights into its potential role in chemical reactions. DFT can be used to model reaction pathways, locate transition states, and calculate activation energies. researchgate.net

Urea derivatives can act as catalysts, often through hydrogen bonding to activate substrates. Since this compound lacks hydrogen bond donating ability, its catalytic potential in such roles is negligible. However, its carbonyl oxygen could potentially coordinate to Lewis acids. The steric bulk of the substituents would be a major factor, likely hindering its ability to participate effectively in many reactions. Computational studies could explore its potential as a sterically hindered base or as a ligand in organometallic chemistry, where its electronic properties and steric profile could be tuned for specific applications.

Theoretical Investigation of Catalytic Sites and Their Promoting Effects

Theoretical and computational investigations into the catalytic properties of this compound itself are not extensively detailed in the available research. However, computational studies, such as those employing density functional theory (DFT), have been instrumental in understanding the synthesis of related N,N'-disubstituted ureas. These studies focus on the catalysts employed to produce these urea compounds, rather than the catalytic activity of the urea derivatives themselves.

For instance, in the synthesis of N,N'-dialkylureas from CO2 and amines, theoretical calculations have been used to explore the mechanism. Research has shown that using metal salts of oxalates, such as Y2(C2O4)3, can be effective catalysts. researchgate.net The selection of the catalyst is a critical factor influencing the yield and selectivity of the reaction. researchgate.net Comparative studies have demonstrated that a Y2(C2O4)3 catalyst can outperform others, like Cs2CO3, under the same reaction conditions. researchgate.net

In other synthetic routes, such as the palladium-catalyzed reductive carbonylation of nitrobenzene (B124822) to produce 1,3-diphenylurea (B7728601) (a related compound), theoretical studies have elucidated the profound effect of various ligands on the catalyst's properties. researchgate.net Both the electronic and steric characteristics of the ligands were found to be significant. The research indicated that bidentate phosphine ligands, which favor cis coordination to the palladium center, led to higher activity. researchgate.net Specifically, higher reaction rates were observed for palladium complexes with a greater electron density on the metal. researchgate.net These computational insights are crucial for optimizing the synthesis of diphenylurea derivatives.

Molecular Docking Studies for Urea-Based Interactions (e.g., IDO1 inhibitors)

Molecular docking has become a pivotal tool for investigating the interactions of N,N'-diphenylurea derivatives with biological targets, most notably Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov IDO1 is a heme-containing immunomodulatory enzyme that has garnered significant attention as a target for cancer immunotherapy. nih.govmdpi.com It catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway, converting L-tryptophan to N-formylkynurenine. mdpi.comelsevierpure.com By inhibiting IDO1, the tumor's ability to create an immunosuppressive microenvironment can be curtailed.

Researchers have designed and synthesized novel series of N,N'-diphenylurea derivatives and employed molecular docking simulations to predict and rationalize their binding modes within the IDO1 active site. nih.govfrontiersin.org These in-silico studies are crucial for structure-activity relationship (SAR) analysis and for guiding the development of more potent inhibitors. nih.gov

In one such study, a series of new compounds combining N,N-diphenylurea and triazole structures were synthesized and evaluated. nih.govfrontiersin.org Molecular docking of the most active compound, designated 3g, revealed its binding posture and potential interactions with the IDO1 enzyme. nih.gov Another study focused on derivatives of N,N'-diphenylurea linked with 1,2,3-triazole, where compound 3c was identified as a highly potent inhibitor. researchgate.net The docking and subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) characterization of similar urea-based inhibitors have shown that effective interactions with the heme iron in the active site are crucial for their inhibitory activity. frontiersin.org

The findings from these studies highlight the potential of the N,N'-diphenylurea scaffold in developing novel IDO1 inhibitors for cancer therapy. nih.govresearchgate.net

Interactive Data Table: N,N'-Diphenylurea Derivatives as IDO1 Inhibitors

| Compound | Target | IC50 Value (µM) | Key Findings from Computational Studies |

| Compound 3g | IDO1 | 1.73 ± 0.97 | Molecular docking explained the binding mode and reaction potential with IDO1. nih.govfrontiersin.org |

| Compound 3c | IDO1 | 0.07 | A potent inhibitor from a series of N,N'-diphenylurea derivatives linked with 1,2,3-triazole. researchgate.net |

| Compound e | IDO1 | 0.32 ± 0.07 | A 1,2,3-triazole erlotinib (B232) derivative; docking revealed effective interactions with heme iron. frontiersin.org |

Advanced Applications and Materials Science Research Involving N,n Dibutyl N,n Diphenylurea

Role in Energetic Materials and Propellant Stabilization

Substituted diphenylurea compounds are a well-established class of stabilizers for energetic materials, particularly for nitrocellulose-based propellants. These propellants are inherently unstable and undergo slow decomposition over time, releasing acidic nitrogen oxides (NOx) and other degradation products. dtic.milgoogle.com This process is autocatalytic, meaning the degradation products accelerate further decomposition, which can lead to a loss of performance and, in worst-case scenarios, catastrophic failure or explosion. dtic.mil Stabilizers are added to scavenge these acidic byproducts, thereby extending the safe service life of the propellant. google.com

The primary role of urea-based stabilizers like N,N'-Dibutyl-N,N'-diphenylurea in nitrocellulose propellants is to neutralize the acidic compounds, primarily nitrogen oxides (NO and NO₂), that are produced during the decomposition of nitrate (B79036) esters. The stabilization mechanism is generally understood to involve the reaction of the stabilizer with these acidic species.

The commonly accepted mechanism for stabilizers containing amine or urea (B33335) functionalities is their ability to react with and sequester nitrogen oxides. This prevents the buildup of these autocatalytic agents. While the specific reaction pathways for this compound are not as extensively documented as those for diphenylamine (B1679370) (DPA) or other ureas like Centralite I, the fundamental principle remains the same. The nitrogen atoms of the urea group act as reaction sites for nitrosation and nitration by the NOx gases. This process consumes the degradation products, interrupting the autocatalytic decomposition cycle of the nitrocellulose. The effectiveness of these stabilizers is often compared to that of DPA, which is a widely used but more toxic alternative. google.com

| Stabilizer Type | Common Examples | Primary Function |

| Aromatic Amines | Diphenylamine (DPA), 2-Nitrodiphenylamine (2-NDPA) | Scavenge acidic NOx byproducts through nitration and nitrosation of the amine. |

| Urea Derivatives | N,N'-Diethyl-N,N'-diphenylurea (Centralite I), N,N'-Dimethyl-N,N'-diphenylurea (Centralite II), this compound | Scavenge acidic NOx byproducts via reaction with the urea functional group. |

| Phenolic Compounds | 4-(4-hydroxyphenyl)butan-2-one derivatives | Trap radical species (ROO•) and prevent autoxidation cycles. google.comjes.or.jp |

The incorporation of stabilizers is crucial for ensuring the long-term chemical stability and, consequently, the performance and safety of propellants. researchgate.net By preventing the autocatalytic decomposition of nitrocellulose, this compound helps maintain the propellant's original chemical and physical properties over extended storage periods. researchgate.net

The depletion of the stabilizer is a key indicator used in the surveillance and lifetime prediction of ammunition. researchgate.net As the stabilizer is consumed, its ability to protect the propellant diminishes. The rate of stabilizer consumption is influenced by storage conditions, particularly temperature. researchgate.net Studies on similar urea-based stabilizers, such as N,N′-dimethyl-N,N′-diphenylcarbamide, show that their depletion over time is directly linked to changes in the propellant's mechanical properties and heat of combustion. researchgate.net Therefore, the presence and concentration of this compound are critical parameters for assessing the remaining safe life of a propellant. While primary stabilizers like the parent urea compound are consumed, their reaction products can also act as secondary stabilizers, continuing to protect the propellant for a period.

Integration into Supramolecular Architectures and Functional Materials

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds. The N,N'-diphenylurea moiety is a particularly effective building block in this field due to its ability to form strong and directional hydrogen bonds. nih.govfrontiersin.org

The urea functional group contains two strong hydrogen bond donors (the N-H groups, though in this fully substituted case it is the interaction with the carbonyl oxygen) and a hydrogen bond acceptor (the carbonyl oxygen), making it an excellent component for creating self-assembling structures. nih.govfrontiersin.org Derivatives of N,N'-diphenylurea are noted for their tendency to form well-defined, crystalline structures and extended aggregates. nih.govfrontiersin.org

Research has demonstrated that urea derivatives can interact with complementary functional groups, such as carboxylates, to form extended, hydrogen-bonded ribbon-like structures in the solid state. psu.edu In these architectures, the urea and carboxylate groups form bidentate hydrogen bonds. psu.edu The presence of alkyl chains, such as the butyl groups in this compound, can further influence the packing of these aggregates, projecting from the hydrogen-bonded core and interacting with adjacent molecules or counter-ions. psu.edu This control over solid-state packing is fundamental to crystal engineering and the design of new materials with specific structural and functional properties.

The non-covalent interactions provided by urea derivatives can be used to modulate the electronic and optical properties of other molecules. This is particularly valuable in the development of functional materials for optics and electronics. nih.govfrontiersin.org By forming a supramolecular complex with a chromophore (a light-absorbing molecule), a urea derivative can alter the chromophore's photophysical behavior. nih.gov

For instance, studies on squaraine dyes have shown that hydrogen bonding with N,N'-diphenylurea derivatives significantly affects the dye's one- and two-photon absorption (TPA) properties. nih.govfrontiersin.org The formation of hydrogen bonds between the urea and the squaraine shifts the maximum absorption wavelength and can modify the TPA cross-section. nih.govfrontiersin.org This provides a method for fine-tuning these optical properties, which is important for applications like photodynamic therapy or non-linear optics. nih.govnih.gov The substituents on the phenyl rings of the urea can be varied to further adjust the strength of the hydrogen bonds and, therefore, the extent of the photophysical property modulation. nih.govfrontiersin.org

This compound as a Chemical Intermediate in Organic Synthesis

Beyond its direct application in materials, this compound serves as a chemical intermediate, or a starting material, for the synthesis of more complex molecules. Its structure provides a stable scaffold that can be elaborated upon.

Urea derivatives are versatile reagents in organic chemistry. For example, N,N'-Dimethyl-N,N'-diphenylurea is used as an intermediate in the production of dyes, pigments, and pharmaceuticals. The synthesis of such ureas typically involves the reaction of a secondary amine (like N-butylaniline) with a carbonyl source such as phosgene (B1210022) or a carbonyldiimidazole, or by reacting a substituted isocyanate with an amine. uva.nl

As an intermediate, this compound can be a precursor to various specialty chemicals. Its functional groups allow for further chemical modifications to tailor properties for specific applications in areas like coatings, adhesives, or plasticizers. The synthesis of novel N,N-diphenylurea derivatives is an active area of research, for example, in the development of new pharmaceutical agents like IDO1 inhibitors for cancer immunotherapy. In these synthetic pathways, a core urea structure is built and subsequently functionalized to create a final target molecule with specific biological activity.

Precursor for the Synthesis of Carbamic Acid Derivatives

This compound can function as a precursor in the synthesis of carbamic acid derivatives, which are themselves important intermediates for compounds like isocyanates. google.com The general pathway involves the reaction of a substituted urea with an alcohol. This process, often requiring catalysts and elevated temperatures, can be considered a transamidation reaction where the alcohol displaces one of the amine fragments of the urea to form a carbamate (B1207046). researchgate.net

While specific studies detailing the conversion of this compound to carbamates are not broadly published, the underlying chemistry is well-established for similar urea compounds. researchgate.net The reaction of ureas with alcohols is a known, albeit sometimes challenging, route to N-substituted carbamates. researchgate.net The process can be driven to completion by selecting appropriate reaction conditions. For instance, a general synthesis of N-substituted carbamates has been achieved with high yields using a TiO2–Cr2O3/SiO2 catalyst, demonstrating the feasibility of converting amines, urea, and alcohols into these valuable derivatives. researchgate.net A similar principle applies to the conversion of a pre-formed substituted urea like this compound.

Table 1: Generalized Reaction for Carbamate Synthesis from Urea Derivatives

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| Substituted Urea (e.g., this compound) | Alcohol | N-substituted Carbamate + Amine | Requires heat and potentially a catalyst (e.g., metal oxides) to facilitate the reaction. researchgate.net |

The synthesis of unsymmetrical carbamates is a significant area of research, as these compounds are direct precursors to isocyanates in non-phosgene routes. google.com

Utilization in the Preparation of Other Value-Added Organic Chemicals

The reactivity of the urea linkage in this compound allows for its use in synthesizing other valuable organic compounds beyond carbamates. A key reaction is trans-ureation, where the urea derivative reacts with an amine to form a new, unsymmetrical urea and releases an amine. This is particularly relevant in the synthesis of polyureas, where a bis-carbamate or a related compound reacts with various diamines. researchgate.net

This non-isocyanate route to polyureas is considered a "green chemistry" process. researchgate.net For example, N,N'-diphenyl-4,4′-methylenediphenylene biscarbamate has been effectively polymerized with aliphatic diamines in solvents like dimethyl sulfoxide (B87167) (DMSO) or tetramethylene sulfone (TMS) to produce high molecular weight polyureas. researchgate.net The reaction proceeds by shifting the equilibrium through the removal of the phenol (B47542) byproduct. researchgate.net A similar trans-ureation approach could be envisioned for this compound to synthesize specific unsymmetrically substituted ureas or oligomers.

Furthermore, substituted ureas are important intermediates in the fine chemical industry. researchgate.net The synthesis of N,N'-diphenylurea itself from aniline (B41778) and sources of carbonyl like CO2 or urea has been extensively studied, indicating its value as a building block. researchgate.net Compounds analogous to this compound, such as N,N'-Diethyl-N,N'-diphenylurea, are noted as being commercially available, underscoring the industrial relevance of this class of chemicals. tnnchemical.com

Application in Polymer Chemistry

In the realm of polymer chemistry, this compound and its structural analogs can play roles both as additives that modify polymer properties and as reactants or modulators in polymerization processes.

Role of this compound as a Polymer Additive

Substituted ureas and related compounds are known to be used as polymer additives. researchgate.netresearchgate.net While specific applications for this compound are not widely documented, the functions of similar molecules provide insight into its potential roles. For instance, 1,3-Diphenylguanidine (B1679371) (DPG), which shares structural similarities with diphenylurea, is widely used as a secondary accelerator in the vulcanization of rubber. researchgate.net

Other substituted ureas can act as stabilizers in polymer formulations. The presence of both aliphatic and aromatic groups in this compound could offer a balance of compatibility with different polymer matrices and contribute to properties like thermal or UV stability. In a related context, N,N'-dimethyl-4,4′-methylenediphenylene biscarbamate has been used in the synthesis of polyureas, highlighting the role of such carbamate and urea structures within polymer systems. researchgate.net

Impact on Polymerization Processes and Telechelic Polymer Synthesis

Substituted ureas can significantly influence polymerization reactions, particularly in polycondensation and anionic polymerization. In polyurethane synthesis, the formation of urea linkages (from the reaction of an isocyanate with an amine) and their subsequent reaction with more isocyanate to form biuret (B89757) is a critical consideration. vdoc.pub Research has shown that the rate constant for biuret formation from N,N'-diphenylurea and phenyl isocyanate is 20 to 30 times higher than that for allophanate (B1242929) formation from the corresponding urethane. vdoc.pub This preferential reaction pathway can alter the final polymer structure and properties.

Furthermore, N,N'-diphenylurea has been identified as a cocatalyst in the anionic polymerization of ε-Caprolactam to produce Nylon-6. ethernet.edu.et This demonstrates that urea derivatives can act as activators or modifiers in complex polymerization systems.

The synthesis of telechelic polymers—polymers with reactive functional groups at both ends—is another area where the chemistry of urea derivatives is relevant. rsc.org The preparation of telechelics often involves carefully controlling polycondensation reactions and avoiding side reactions. vdoc.pubrsc.org Understanding the reactivity of urea groups, such as those in this compound, is crucial for preventing unwanted branching or side products during the synthesis of precisely structured polymers. vdoc.pub

Table 2: Influence of Diphenylurea on Polymerization Reactions

| Polymerization Process | Role/Impact of N,N'-Diphenylurea | Significance |

| Polyurethane Synthesis | Reacts rapidly with isocyanates to form biurets. vdoc.pub | Affects cross-linking density and network structure by favoring biuret over allophanate linkages. vdoc.pub |

| Anionic Polymerization of ε-Caprolactam | Acts as a cocatalyst or activator. ethernet.edu.et | Influences the rate and efficiency of Nylon-6 formation. ethernet.edu.et |

| Telechelic Polymer Synthesis | Potential source of side reactions if present as an impurity or intermediate. vdoc.pub | Control over urea-related reactions is necessary to maintain desired polymer architecture and functionality. vdoc.pubrsc.org |

Environmental Chemistry and Degradation Studies of N,n Dibutyl N,n Diphenylurea

Occurrence and Distribution in Environmental Compartments

The presence of N,N'-Dibutyl-N,N'-diphenylurea and related diphenylurea compounds in the environment is primarily linked to their use as industrial additives. Their detection in various environmental settings highlights their mobility and distribution.

Diphenylurea derivatives are frequently identified as contaminants in urban aquatic environments. Tire wear particles, which are abraded from tires onto road surfaces, are a significant source of these compounds. publish.csiro.au During rainfall, these particles and the chemicals they contain are washed into urban water systems, including surface runoff, wastewater treatment plants (WWTPs), and receiving rivers. researchgate.netnih.gov

Studies have confirmed the presence of diphenylurea compounds in various urban water matrices. For instance, a study in the Pearl River Delta region of South China was the first to report levels of 1,3-Diphenylurea (B7728601) in surface waters there. researchgate.net This compound, a transformation product of the rubber vulcanization accelerator 1,3-Diphenylguanidine (B1679371) (DPG), was detected in surface runoff, WWTP influents and effluents, receiving rivers, and even in drinking water sources. researchgate.netnih.govdeveloppement-durable.gouv.fr Road runoff was identified as the primary non-point source for these compounds entering rivers. researchgate.netnih.gov Similarly, research in a Canadian city detected N,N'-dicyclohexylurea (DCU) and 1-cyclohexyl-3-phenylurea (B1593960) (CPU) in stormwater and snowmelt. researchgate.net Another study focusing on urban water in Atlanta, GA, also included 1,3-diphenylurea in its analysis of highly-polar contaminants. csic.es

| Compound | Location/Matrix | Key Findings | Source |

|---|---|---|---|

| 1,3-Diphenylurea | Pearl River Delta, China (Surface Runoff, WWTPs, Rivers, Drinking Water Sources) | Detected as a transformation product of DPG. Road runoff is the main non-point source. | researchgate.netnih.gov |

| 1,3-Diphenylurea | Atlanta, GA, USA (Urban Surface Water) | Analyzed as part of a study on highly-polar urban water contaminants. | csic.es |

| N,N′-dicyclohexylurea (DCU) | Saskatoon, Canada (Stormwater, Snowmelt) | Detected alongside other tire-related compounds. | researchgate.net |

| 1-cyclohexyl-3-phenylurea (CPU) | Saskatoon, Canada (Stormwater, Snowmelt) | Detected alongside other tire-related compounds. | researchgate.net |

The primary matrix associated with the environmental release of this compound and its derivatives is rubber, particularly in tires. mdpi.com These compounds can be used as stabilizers or are formed from other additives during the manufacturing or use of rubber products. rivm.nl Tire wear particles (TWPs) are a complex mixture of rubber polymers, fillers, and thousands of chemical additives that are continuously released into the environment. publish.csiro.au

Recent research has focused on the chemical profiling of crumb rubber from end-of-life tires, which is often used as infill for artificial turf fields. In a comprehensive analysis of tire and artificial turf crumb rubber samples, 1,3-diphenylurea was quantified in solvent extracts and was also found in leachable samples. rsc.org This indicates its potential to move from the solid rubber matrix into the surrounding environment. The concentrations of related compounds like 1,3-diphenylguanidine (DPG) were found to be as high as 1200 µg g⁻¹ in some samples. rsc.org Another study also noted the presence of N,N'-diphenylurea in analyses of tire leachates. researchgate.netacs.org

| Matrix | Extraction Method | Finding | Source |

|---|---|---|---|

| Tire and Artificial Turf Crumb Rubber | Solvent Extraction | 1,3-diphenylurea was quantified. | rsc.org |

| Tire and Artificial Turf Crumb Rubber | Leaching | 1,3-diphenylurea was detected in leachates. | rsc.org |

Degradation Pathways and Mechanisms

Once released into the environment, this compound is subject to various degradation processes that determine its persistence and fate. These processes can be broadly categorized as biotic and abiotic.

The microbial degradation of urea-based compounds is a key process in their environmental removal. Studies on N,N'-dibutylurea (DBU), a structurally similar compound and a breakdown product of the fungicide benomyl (B1667996), have shown that it is readily degraded by soil microorganisms. nih.govnih.gov For most soil types and conditions tested, the half-life of DBU was less than two weeks, indicating that long-term persistence is unlikely. nih.gov Furthermore, repeated applications of DBU to soil were found to accelerate its mineralization rate in some soils, suggesting microbial adaptation and an increased capacity for degradation over time. nih.gov These findings support the supposition that DBU is unlikely to accumulate in agricultural soils due to efficient microbial degradation. nih.gov While direct studies on this compound are limited, the research on DBU suggests that microbial breakdown is a probable and significant degradation pathway for related urea (B33335) compounds.

Abiotic processes, including photodegradation and hydrolysis, also contribute to the breakdown of diphenylurea compounds. Aryl-substituted ureas like N,N'-diphenylurea generally exhibit higher thermal and oxidative stability compared to their alkyl-substituted counterparts due to the stabilizing effect of the aromatic rings.

However, they are not completely inert. Research has shown that N,N'-diphenylurea can undergo partial hydrolysis in the presence of water, particularly at elevated temperatures. researchgate.net One study investigating its stability in dioxane with traces of water found that dissociation and hydrolysis occurred, with aniline (B41778) being one of the resulting products. researchgate.net

Photodegradation is another potential abiotic pathway. A study demonstrated that diphenyl urea can be degraded under visible light irradiation in the presence of a photocatalyst (polythiophene decorated CuFe2O4 nanohybrids). researchgate.net In this experimental setup, 65% of the diphenyl urea was degraded within 120 minutes. researchgate.net While these conditions are specific to the laboratory, they indicate that diphenylurea compounds are susceptible to light-induced degradation.

Formation and Fate of Transformation Products in the Environment

The degradation of this compound and related compounds leads to the formation of various transformation products, which have their own environmental fate and potential impacts.

As mentioned previously, 1,3-diphenylurea is itself a known transformation product of 1,3-diphenylguanidine (DPG), a widely used rubber accelerator. researchgate.netdeveloppement-durable.gouv.fr Its detection in urban water systems is often linked to the degradation of DPG originating from tire wear. researchgate.netnih.gov

The degradation of the diphenylurea structure can lead to simpler molecules. The hydrolysis of N,N'-diphenylurea has been shown to produce aniline. researchgate.net The photocatalytic degradation of diphenyl urea under laboratory conditions resulted in fragments such as urea and ethenol. researchgate.net The fate of these transformation products varies; some, like aniline, are known environmental contaminants, while others, like urea, can be integrated into natural nutrient cycles. The ultimate fate of these products depends on the specific environmental conditions and microbial populations present.

Environmental Monitoring and Analytical Challenges for Urea Derivatives

The environmental monitoring of urea derivatives, a diverse class of compounds including herbicides, industrial chemicals, and transformation products, presents significant analytical challenges. These compounds can enter the environment through various pathways, including agricultural runoff, industrial effluent, and the degradation of manufactured goods. researchgate.netpsu.edu For instance, N,N'-diphenylurea (also known as 1,3-diphenylurea or DPU) and its derivatives like N,N'-diethyl-N,N'-diphenylurea (Ethyl Centralite) are used as stabilizers in propellants, and their presence has been detected in environmental samples. acs.orgresearchgate.net Similarly, N,N'-dibutylurea (DBU) is a known degradation product of the fungicide benomyl and can be found in agricultural soils. nih.govnih.gov The monitoring of these and other urea derivatives is crucial for understanding their environmental fate and persistence.

The analysis of urea derivatives in complex environmental matrices such as soil and water typically requires sophisticated analytical techniques capable of detecting trace concentrations. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Ultraviolet (UV) detection is a commonly employed method. acs.orgresearchgate.net Gas Chromatography (GC) with various detectors is also utilized for the analysis of certain derivatives. researchgate.netsemanticscholar.org

However, the complexity of environmental samples poses several analytical hurdles. A primary challenge is the presence of matrix interferences, where other compounds in the sample can co-elute with the target analyte, complicating detection and quantification. researchgate.net Furthermore, many urea derivatives undergo transformation in the environment, leading to a variety of degradation products. These transformation products often lack commercially available analytical standards, making their identification and quantification particularly difficult. acs.org Advanced techniques such as high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often necessary to screen for and identify these unknown metabolites. acs.org

Method specificity is another critical issue. While broad-spectrum methods exist, they may not be suitable for accurate quantification of specific compounds. The diacetyl monoxime (DAM) colorimetric method, for example, is widely used for determining total urea content but is prone to significant overestimation in environmental samples. bangor.ac.uk This is because the method cross-reacts with the ureido functional group present in a wide range of natural and anthropogenic compounds, making it a non-specific assay for individual urea derivatives. bangor.ac.uk

The low concentrations at which these pollutants are often found (in the ng/L to µg/L range) necessitate highly sensitive instrumentation and frequently require a sample pre-concentration step, such as Solid Phase Extraction (SPE), to achieve the required detection limits. acs.orgsemanticscholar.org The inherent properties of the specific urea derivative, such as its persistence and bioavailability, are also influenced by environmental conditions like temperature, moisture, and microbial activity, adding another layer of complexity to monitoring and assessment. nih.govnih.gov

Interactive Data Tables

Table 1: Summary of Analytical Methods for Urea Derivatives in Environmental Samples

| Analytical Technique | Sample Matrix | Target Analytes | Typical Detection Limits | References |

|---|---|---|---|---|

| HPLC-DAD/UV | Water, Soil | Phenylurea herbicides, Organophosphorus pesticides | 0.05 - 0.1 µg/L | researchgate.netsmolecule.com |

| LC-MS/MS | Water | Transformation Products, Propellant additives | Not specified; used for screening | acs.org |

| GC-MS | Water | Volatile Organic Compounds, Insecticides, Herbicides | 0.007 - 0.2 µg/L | researchgate.net |

| HPTLC-DAD | Water | Various herbicides (atrazine, neburon, etc.) | 0.04 - 0.23 ng/spot | semanticscholar.org |

Table 2: Key Analytical Challenges for Urea Derivatives and Mitigation Strategies

| Challenge | Description | Mitigation Strategy | References |

|---|---|---|---|

| Matrix Interference | Co-elution of non-target compounds with the analyte, affecting accuracy. | Advanced sample preparation (e.g., SPE), Use of high-resolution chromatographic techniques. | researchgate.net |

| Lack of Standards | Transformation products and less common derivatives are often not commercially available. | High-resolution mass spectrometry (e.g., LC-TOF-MS, Orbitrap) for tentative identification based on accurate mass. | acs.org |

| Method Specificity | Some methods (e.g., colorimetric) are not specific to a single compound and react with the entire chemical class. | Use of highly specific methods like chromatography coupled with mass spectrometry (LC-MS, GC-MS). | bangor.ac.uk |

| Low Concentrations | Environmental concentrations are often at trace or ultra-trace levels, below the detection limits of standard methods. | Sample pre-concentration (e.g., Solid Phase Extraction), use of highly sensitive detectors. | acs.orgresearchgate.netsemanticscholar.org |

| Compound Diversity | The class of urea derivatives is large and chemically diverse, requiring different analytical conditions. | Development of multi-residue methods capable of detecting a wide range of compounds in a single run. | researchgate.netsemanticscholar.org |

Advanced Analytical Methodologies in N,n Dibutyl N,n Diphenylurea Research

Spectroscopic Techniques for Structural Confirmation and Mechanistic Studies

Spectroscopic methods are indispensable tools for elucidating the molecular structure of N,N'-Dibutyl-N,N'-diphenylurea and investigating the mechanisms of reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of this compound and for monitoring the progress of its synthesis. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the context of reaction monitoring, NMR can be used to track the consumption of reactants and the formation of this compound over time. For instance, in a synthesis involving the reaction of a substituted aniline (B41778) with dibutylcarbamoyl chloride, ¹H NMR can monitor the disappearance of the amine protons of the starting material and the appearance of new signals corresponding to the butyl and phenyl groups of the product. Similarly, ¹³C NMR is instrumental in confirming the presence of the urea (B33335) carbonyl group, which typically appears around 155 ppm. The integration of NMR signal intensities allows for the quantification of reactants and products, providing valuable kinetic data for reaction optimization.

A study on the synthesis of unsymmetrical ureas utilized ¹H NMR to confirm the structure of N,N-Dibutyl-N′-(2-phenylethyl)urea. acs.org The spectrum showed characteristic signals for the aromatic protons, as well as the various methylene (B1212753) and methyl groups of the butyl and phenylethyl substituents. acs.org

Table 1: Illustrative ¹H NMR Spectral Data for a Related Diphenylurea Derivative

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.64 | br | NH |

| 7.42-7.39 | m | Aromatic CH |

| 7.26-7.21 | m | Aromatic CH |

| 6.95-6.90 | m | Aromatic CH |

Data sourced from a study on N,N'-Diphenylurea in DMSO-d₆. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy is primarily used to confirm the presence of the key urea functional group.

The most characteristic absorption for a urea derivative is the strong C=O (carbonyl) stretching vibration. For substituted ureas, this peak typically appears in the region of 1630-1680 cm⁻¹. The presence of N-H bonds in some urea compounds would also give rise to stretching vibrations in the range of 3170-3500 cm⁻¹, though this compound itself lacks N-H bonds. msu.edu The C-N stretching vibrations are also observable, typically in the 1200-1350 cm⁻¹ range for aromatic amines. msu.edu By comparing the obtained IR spectrum with reference spectra, the identity and purity of the synthesized compound can be verified.

Table 2: Key IR Absorption Frequencies for Substituted Ureas

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=O Stretch | ~1640 | Strong absorption characteristic of the urea carbonyl group. |

| N-H Bending | 1530-1620 | Present in primary and secondary amides. msu.edu |

| C-N Stretch | 1200-1350 | Characteristic of the bond between the carbonyl carbon and nitrogen. msu.edu |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis in Research Contexts

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, MS is used to determine the molecular ion peak, which corresponds to the molecular weight of the compound, and to study its fragmentation pattern.

In research contexts, the fragmentation pattern can offer valuable structural information. The way a molecule breaks apart upon ionization can reveal the connectivity of its atoms. For substituted ureas, fragmentation often involves cleavage of the bonds adjacent to the carbonyl group and within the alkyl and aryl substituents. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. acs.org This information is crucial for confirming the identity of newly synthesized compounds. For instance, in a study of N,N'-diphenylurea, the molecular ion was observed, confirming its molecular weight. chemicalbook.com

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other components in a mixture, thereby enabling its purification and quantification.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely used to monitor the progress of a reaction by separating the components of the reaction mixture.

By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can determine the concentration of the starting materials, intermediates, and the final product. This allows for the calculation of reaction yield and purity. googleapis.comresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode of separation for such compounds. sielc.com The use of a UV detector is suitable for aromatic compounds like this compound. In a study on the synthesis of N,N'-diphenylurea, HPLC analysis was used to determine the yield of the product. researchgate.net

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, LC-MS) for Additive Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds. While this compound itself may have limited volatility for direct GC analysis without derivatization, related and smaller substituted ureas are frequently analyzed by GC-MS, especially in the context of their use as additives in various materials.

For instance, N,N'-diethyl-N,N'-diphenylurea (ethyl centralite), a structurally similar compound, is a common stabilizer in smokeless powders and is often analyzed by GC-MS as part of gunshot residue analysis. core.ac.ukuclan.ac.uk The coupling of GC with MS allows for both the separation of the components in a complex mixture and their definitive identification based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of less volatile compounds like this compound in complex matrices. LC-MS can be used to identify and quantify the compound and its degradation products in various samples. frontiersin.org

Advanced hyphenated analytical techniques for complex matrices in this compound research.

The quantification and identification of this compound in complex matrices, such as environmental samples, industrial formulations, and biological fluids, necessitate analytical methods with high sensitivity and selectivity. Complex matrices often contain a multitude of interfering compounds that can obscure the signal of the target analyte. Advanced hyphenated analytical techniques, which couple a separation method with a detection method, are essential for overcoming these challenges. numberanalytics.comchemijournal.com These integrated systems provide comprehensive data, enabling both the separation of this compound from matrix components and its subsequent, unambiguous identification and quantification in a single analytical run. ijsrtjournal.com

The most powerful and commonly employed hyphenated techniques in this field are based on chromatography coupled with mass spectrometry. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are at the forefront of trace-level analysis. numberanalytics.comijpsjournal.com The choice between these methods often depends on the physicochemical properties of this compound and the nature of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for analyzing non-volatile and thermally labile compounds like this compound in liquid samples. The initial separation is typically achieved using Ultra-High-Performance Liquid Chromatography (UHPLC), which offers high resolution and speed. numberanalytics.com Following chromatographic separation, the analyte enters the mass spectrometer. The use of a tandem mass spectrometer (e.g., a triple quadrupole, QqQ) allows for a highly selective detection mode known as Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion of the target compound is selected, fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces background noise and enhances detection specificity. nih.gov

Research on analogous compounds, such as plasticizers and other contaminants in environmental water, demonstrates the power of this approach. nih.gov For instance, the analysis of phthalates in wastewater has been successfully performed using UHPLC-MS/MS, achieving low limits of quantification after a liquid-liquid microextraction procedure. nih.gov A similar methodology can be adapted for this compound, involving sample extraction and concentration prior to instrumental analysis.

Interactive Table 1: Typical Methodological Parameters for LC-MS/MS Analysis of this compound This table presents illustrative parameters derived from established methods for similar analytes.

| Parameter | Specification | Purpose |

| Chromatography System | UHPLC | Provides high-resolution separation from matrix interferences. |

| Analytical Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile | Elutes the analyte from the column with optimal peak shape. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions of the analyte for MS detection. |

| Mass Spectrometer | Triple Quadrupole (QqQ) | Enables highly selective and sensitive MRM detection. |

| Precursor Ion (m/z) | [M+H]⁺ of this compound | The specific mass-to-charge ratio of the protonated molecule. |

| Product Ion (m/z) | A characteristic fragment ion | A specific fragment used for confirmation and quantification. |

| Limit of Quantification | 0.01 - 0.5 µg/L (in water samples) | The lowest concentration that can be reliably quantified. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)